Dimethyl 3-(dipropylamino)hexanedioate
Description
Dimethyl 3-(dipropylamino)hexanedioate is a hexanedioic acid derivative featuring methyl ester groups at positions 1 and 6 and a dipropylamino substituent at position 2. The methyl ester groups confer higher reactivity compared to bulkier esters, while the dipropylamino moiety may enhance polarity, solubility in polar solvents, and possible biological activity .
Properties
CAS No. |
834918-90-0 |
|---|---|
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
dimethyl 3-(dipropylamino)hexanedioate |
InChI |
InChI=1S/C14H27NO4/c1-5-9-15(10-6-2)12(11-14(17)19-4)7-8-13(16)18-3/h12H,5-11H2,1-4H3 |
InChI Key |
WCIWNRQYJIQNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(dipropylamino)hexanedioate typically involves the esterification of 3-(dipropylamino)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(dipropylamino)hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Dimethyl 3-(dipropylamino)hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3-(dipropylamino)hexanedioate involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Hexanedioic Acid Dioctyl Ester
- Structure: Contains octyl ester groups instead of methyl esters and lacks an amino substituent.
- Properties : Higher molecular weight and hydrophobicity compared to dimethyl esters, making it suitable as a plasticizer or lubricant .
- Applications : Primarily industrial, e.g., in PVC flexibility enhancement.
Hexanedioic Acid Bis(1-methylethyl) Ester
- Properties: Moderate solubility in both polar and non-polar solvents due to steric hindrance from branched chains.
- Applications : Used in resins and solvents where slower hydrolysis rates are advantageous .
| Compound | Ester Groups | Substituent | Molecular Weight (Inferred) | Solubility | Applications |
|---|---|---|---|---|---|
| Dimethyl 3-(dipropylamino)hexanedioate | Methyl | Dipropylamino | ~275 g/mol | Polar solvents | Pharmaceuticals/Polymers* |
| Hexanedioic acid dioctyl ester | Octyl | None | ~370 g/mol | Non-polar solvents | Plasticizers |
| Hexanedioic acid bis(1-methylethyl) ester | Isopropyl | None | ~230 g/mol | Moderate | Resins, Solvents |
*Hypothesized based on structural analogs.
Amino-Substituted Compounds
4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one ()
- Structure: Dipropylaminoethyl group attached to an indolin-2-one core.
- Properties: The dipropylamino group is critical for biological activity, likely enhancing blood-brain barrier penetration in pharmaceuticals like ropinirole, a dopamine agonist .
- Applications : Central nervous system (CNS) therapeutics.
Hexamethylene Diisocyanate ()
- Structure : Diisocyanate with a hexane backbone (CAS 822-06-0).
- Properties : High reactivity with polyols to form polyurethanes.
- Comparison: Unlike this compound, this compound lacks ester and amino groups but shares a hexane backbone. Its industrial use in polymers highlights the versatility of hexane-derived compounds .
Key Research Findings and Hypotheses
Reactivity: Methyl esters in the target compound may hydrolyze faster than dioctyl or diisopropyl esters, but the dipropylamino group could stabilize intermediates in acidic conditions .
Polymer Modification: The amino group might enable covalent bonding with isocyanates (as in ’s polymer), creating crosslinked networks with tailored properties .
Limitations and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
